
The P2Y14 Receptor: A Key Modulator in
Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PPTN hydrochloride

Cat. No.: B1460234 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a

significant regulator in the landscape of inflammatory and immune responses. Initially identified

as an orphan receptor (GPR105), it is activated by endogenous uridine diphosphate (UDP)-

sugars, such as UDP-glucose (UDPG), UDP-galactose, UDP-N-acetylglucosamine, and UDP-

glucuronic acid, as well as by UDP itself.[1][2][3] Its widespread expression on immune cells,

including neutrophils, eosinophils, mast cells, and macrophages, positions it as a critical sensor

of cellular stress and damage, which often leads to the release of these ligands.[2][4] This

guide provides a comprehensive overview of the P2Y14 receptor's signaling pathways, its role

in various inflammatory pathologies, and the experimental methodologies used to investigate

its function.

I. P2Y14 Receptor Expression and Ligands
The P2Y14R is a member of the P2Y12-like subfamily of purinergic receptors, which are

characteristically coupled to the Gαi/o family of heterotrimeric G proteins. Its expression is

prominent in immune and inflammatory cells, as well as in various epithelial and other tissues.

Tissue and Cell Distribution:

Immune Cells: High expression is found in neutrophils, lymphocytes, eosinophils, mast cells,

dendritic cells, and macrophages. This expression profile strongly supports its role in both

innate and adaptive immunity.
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Epithelial Cells: The receptor is expressed in epithelial cells of the lung, intestine, and female

reproductive tract.

Other Tissues: Significant expression is also noted in adipose tissue, placenta, spleen,

stomach, and the brain.

Endogenous Ligands: The primary activators of P2Y14R are UDP-sugars, which are released

from cells during damage or stress, acting as Damage-Associated Molecular Patterns

(DAMPs). UDP has also been identified as a potent agonist.

UDP-glucose (UDPG): The most potent and well-studied endogenous agonist.

Other UDP-sugars: UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine

also activate the receptor.

Uridine Diphosphate (UDP): A potent agonist at both human and rodent P2Y14R orthologs.

II. Signaling Pathways of the P2Y14 Receptor
Activation of the P2Y14R by its ligands initiates a cascade of intracellular signaling events

primarily through its coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase

and subsequent reduction in cyclic AMP (cAMP) levels. Beyond cAMP modulation, P2Y14R

signaling engages other critical pathways that drive inflammatory responses.

The key signaling cascades include:

Gαi-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway for P2Y12-like

receptors, leading to decreased intracellular cAMP.

MAPK/ERK Pathway Activation: P2Y14R activation leads to the phosphorylation and

activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), a pathway crucial for cell

proliferation, differentiation, and cytokine production. This activation is pertussis toxin-

sensitive, confirming its dependence on Gαi/o.

RhoA Activation: In immune cells like neutrophils, P2Y14R stimulation promotes the

activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). This

pathway is fundamental for cytoskeleton rearrangement and chemotaxis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


STAT1 Phosphorylation: In macrophages, UDP-glucose-mediated P2Y14R activation has

been shown to upregulate the expression and phosphorylation of STAT1, a key inflammatory

transcription factor.
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1. Cell Culture
(e.g., P2Y14-HEK293)

2. Pre-incubation
with Phosphodiesterase Inhibitor

(e.g., IBMX)

3. Stimulation
with Forskolin (to ↑ cAMP)

+/- P2Y14R Agonist (e.g., UDPG)

4. Cell Lysis

5. cAMP Quantification
(e.g., HTRF, ELISA)

6. Data Analysis
(Inhibition Curve)

 

1. Stimulate Neutrophils
with P2Y14R Agonist

(e.g., 10 µM UDPG for 1 min)

2. Lyse Cells
in buffer containing

Rhotekin-RBD beads

3. Incubation & Pull-down
(Beads bind active RhoA-GTP)

4. Wash beads to remove
non-specific proteins

5. Elute bound proteins
and run SDS-PAGE

6. Western Blot
using anti-RhoA antibody

7. Densitometry Analysis
(Compare to total RhoA input)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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